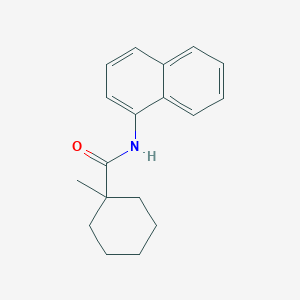
1-methyl-N-1-naphthylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1-methyl-N-1-naphthylcyclohexanecarboxamide" is a compound of interest in various chemical research areas due to its unique structural and chemical properties. While direct studies on this specific compound are limited, research on closely related compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with naphthyl substituents, involves characterizations via elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. A specific example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been synthesized and characterized, indicating a methodology that could be adapted for "1-methyl-N-1-naphthylcyclohexanecarboxamide" (Özer, Arslan, VanDerveer, & Külcü, 2009).
Molecular Structure Analysis
The molecular structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, as a related compound, showcases a cyclohexane ring in a chair conformation stabilized by an intramolecular hydrogen bond. This insight suggests the importance of analyzing the 3D conformation and bonding interactions within "1-methyl-N-1-naphthylcyclohexanecarboxamide" for understanding its behavior and reactivity (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Properties
Studies on similar naphthyl-containing carboxamides reveal diverse chemical reactivity, including electrophilic ipso-iodocyclization processes for complex lactam synthesis. This indicates the potential for "1-methyl-N-1-naphthylcyclohexanecarboxamide" to undergo specific chemical transformations useful in organic synthesis and medicinal chemistry applications (Wang, Zhu, Qiu, Liu, & Liang, 2014).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, crystallinity, and melting points, are crucial for understanding the behavior of "1-methyl-N-1-naphthylcyclohexanecarboxamide." For instance, the synthesis and characterization of derivatives highlight the impact of molecular structure on solubility and potential self-assembling behaviors, important for material science applications (Kažemėkaitė et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming specific bonds or structures, are central to utilizing "1-methyl-N-1-naphthylcyclohexanecarboxamide" in chemical synthesis. The electrophilic properties and reactivity towards nucleophiles can be inferred from studies on structurally related compounds, providing a basis for predicting reactions and designing new synthetic routes (Wang, Zhu, Qiu, Liu, & Liang, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-N-naphthalen-1-ylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(12-5-2-6-13-18)17(20)19-16-11-7-9-14-8-3-4-10-15(14)16/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNVZUXZWCQEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-naphthalen-1-ylcyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

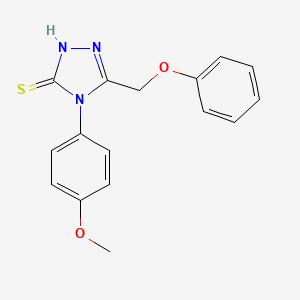
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5627983.png)
![6-[(4-iodophenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5627991.png)
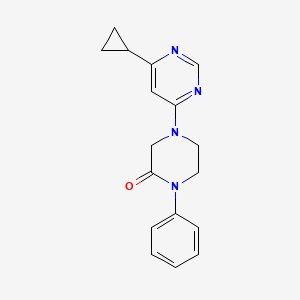
![(1S*,5R*)-6-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5628003.png)
![3-benzyl-4-oxo-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5628009.png)
![1-acetyl-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-piperidinecarboxamide](/img/structure/B5628015.png)
![2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5628022.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(1-methyl-1H-imidazol-2-yl)carbonyl]piperidine](/img/structure/B5628050.png)
![4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5628062.png)
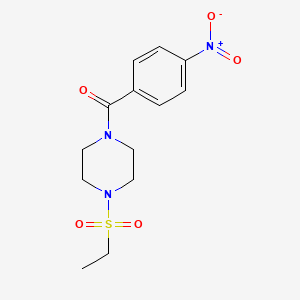
![3-({1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperidin-4-yl}oxy)pyridine](/img/structure/B5628080.png)
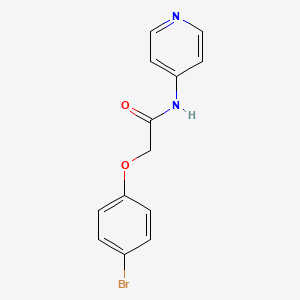
![N'-[(3S*,4R*)-1-(5-chloro-2-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5628090.png)